molecular formula C24H15Br3 B372361 1,3,5-Tris(2-bromophenyl)benzene CAS No. 380626-56-2

1,3,5-Tris(2-bromophenyl)benzene

Cat. No.: B372361
CAS No.: 380626-56-2
M. Wt: 543.1g/mol
InChI Key: CCCRAMFEOFEFKA-UHFFFAOYSA-N
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Description

1,3,5-Tris(2-bromophenyl)benzene is an aromatic compound characterized by a benzene ring substituted with three 2-bromophenyl groups at the 1, 3, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tris(2-bromophenyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the Suzuki coupling reaction, where 1,3,5-tribromobenzene is reacted with 2-bromophenylboronic acid in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tris(2-bromophenyl)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki and Heck reactions, to form more complex aromatic compounds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate nucleophilic substitution.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed:

    Substituted Aromatics: Through substitution reactions.

    Extended Aromatic Systems: Via coupling reactions, leading to the formation of larger, more complex molecules.

Scientific Research Applications

1,3,5-Tris(2-bromophenyl)benzene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1,3,5-Tris(2-bromophenyl)benzene is unique due to the positioning of the bromine atoms and the phenyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex organic frameworks and materials with specific properties.

Properties

IUPAC Name

1,3,5-tris(2-bromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Br3/c25-22-10-4-1-7-19(22)16-13-17(20-8-2-5-11-23(20)26)15-18(14-16)21-9-3-6-12-24(21)27/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCRAMFEOFEFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3Br)C4=CC=CC=C4Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does TBPB interact with metal surfaces and what are the downstream effects?

A1: TBPB exhibits interesting reactivity when deposited on metal surfaces like copper (Cu(111)) [, ]. Instead of undergoing the expected Ullmann coupling, the steric hindrance from its structure leads to a different reaction pathway. TBPB undergoes chemisorption on the copper surface, which activates the ortho C-H bonds []. This activation triggers dehydrogenative coupling reactions, leading to the formation of novel nanostructures.

Q2: Can TBPB undergo other types of reactions on metal surfaces besides dehydrogenative coupling?

A2: Yes, research has shown that TBPB can undergo dehydrobrominative cross-coupling on silver surfaces []. This unexpected reaction occurs between identical TBPB molecules, leading to the formation of larger structures. The selectivity of this cross-coupling is influenced by the substrate's catalytic activity and molecular assembly effects. Theoretical calculations suggest a reaction mechanism involving regioselective C-H bond activation of debrominated TBPB followed by selective C-C coupling of radical intermediates []. This finding expands the potential applications of TBPB in on-surface synthesis for creating diverse molecular architectures.

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